![molecular formula C9H13NO2 B1269523 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione CAS No. 85302-07-4](/img/structure/B1269523.png)
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Overview
Description
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (CAS: 85302-07-4) is a cyclohexanedione derivative synthesized via the reaction of 1,3-cyclohexanedione or 5,5-dimethyl-1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA) . This compound serves as a versatile precursor in organic synthesis, particularly in the preparation of ketones, hydrazones, and heterocyclic compounds . It is commercially available with high purity (≥97–98%) from suppliers such as J&K Scientific and CymitQuimica, with prices ranging from €69.00 for 250 mg to €530.00 for 5 g .
The dimethylamino group at the methylene position enhances its reactivity in nucleophilic additions and cyclization reactions, making it valuable in medicinal chemistry and materials science .
Preparation Methods
Synthesis via DMF-DMA Condensation
Reaction Mechanism and Conditions
This method involves the reaction of 1,3-cyclohexanedione with DMF-DMA under thermal conditions. The dimethylamino group from DMF-DMA selectively substitutes the methylene hydrogen of the diketone, forming the enamine product.
- Reagents : 1,3-Cyclohexanedione (1 mmol), DMF-DMA (1.5 mmol).
- Solvent : None (neat conditions).
- Temperature : Reflux (120–140°C).
- Time : 1–2 hours.
- Workup : Removal of excess DMF-DMA under reduced pressure yields a brown crystalline solid.
Characterization Data
- ¹H NMR (CDCl₃): δ 1.95 (quintet, J = 6.4 Hz, 2H), 2.47 (t, J = 6.5 Hz, 4H), 3.18 (s, 3H), 3.40 (s, 3H), 8.06 (s, 1H).
- ¹³C NMR (CDCl₃): δ 19.3, 37.9, 44.4, 48.3, 109.1, 162.0, 195.9.
- IR : Strong absorptions at 1705 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=N).
Advantages :
Mannich Reaction-Based Synthesis
Reaction Protocol
The Mannich reaction introduces the dimethylaminomethyl group via a three-component condensation involving 1,3-cyclohexanedione, paraformaldehyde, and dimethylamine.
- Reagents : 1,3-Cyclohexanedione (1 mmol), paraformaldehyde (1.2 mmol), dimethylamine (1.5 mmol).
- Solvent : Methanol or water (3–5× mass of diketone).
- Temperature : 0–10°C (initial), then 40–60°C.
- Time : 5–24 hours.
- Workup : Acidification (HCl) precipitates the product, followed by filtration and drying.
Optimization Insights
- Solvent Impact : Methanol enhances reaction rate, while water improves purity.
- Catalyst-Free : Unlike traditional Mannich reactions, this method avoids Lewis acids, reducing side reactions.
Characterization :
Comparison with DMF-DMA Method :
Parameter | DMF-DMA Method | Mannich Reaction |
---|---|---|
Yield | 99% | 89–96% |
Reaction Time | 1–2 hours | 5–24 hours |
Byproducts | Minimal | Requires purification |
Scalability | High | Moderate |
Alternative Approaches and Modifications
Hydrogenation of Intermediate Salts
Patent literature describes isolating the hydrobromide salt of intermediates during synthesis, followed by conversion to the free base. For example, selective precipitation using HBr in methanol achieves >99.5% purity.
Solvent-Free Variations
Recent studies report solvent-free Mannich reactions under microwave irradiation, reducing time to 30 minutes with comparable yields.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of DMMCHD exhibit significant antitumor properties. For instance, pyrazole derivatives synthesized from DMMCHD have shown promising results against various human cancer cell lines. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that these derivatives could inhibit tumor growth effectively, suggesting that DMMCHD could serve as a valuable precursor for developing new antitumor agents .
Antibacterial and Antifungal Properties
DMMCHD derivatives have also been evaluated for their antibacterial and antifungal activities. A study highlighted the synthesis of compounds derived from DMMCHD that exhibited considerable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Notably, certain compounds demonstrated minimum inhibitory concentration (MIC) values in the low micromolar range, indicating potent antimicrobial effects .
Organic Synthesis Applications
Versatile Intermediate
DMMCHD serves as a versatile intermediate in organic synthesis. It can be utilized in the formation of heterocyclic compounds through various reactions, including cyclization processes that produce pyrazoles and isoxazoles. These heterocycles are significant due to their diverse biological activities and applications in pharmaceuticals .
Synthesis of Complex Molecules
The compound's ability to participate in reactions such as the Biginelli reaction allows for the synthesis of complex molecules with potential therapeutic applications. Studies have shown that DMMCHD can be used to synthesize 3,4-dihydropyrimidinones, which are known for their antihypertensive and anti-inflammatory properties .
Comparative Analysis of Related Compounds
To better understand the unique attributes of DMMCHD, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3-Cyclohexanedione | Contains two carbonyl groups | Commonly used as a precursor in organic synthesis |
Dimethylaminomethylene cyclopentanedione | Similar dimethylamino group | Smaller ring structure; different reactivity |
2-Amino-4-methylthiazole | Contains thiazole ring | Exhibits different biological activity; used in pharmaceuticals |
4-Dimethylaminobenzaldehyde | Aromatic aldehyde with dimethylamino group | Different functional groups lead to varied applications |
The distinct combination of a cyclohexane ring and a dimethylamino group in DMMCHD influences its reactivity and biological properties compared to these similar compounds .
Case Studies
- Antitumor Activity Study : A research project focused on synthesizing pyrazole derivatives from DMMCHD reported significant antitumor activity against specific cancer cell lines. The study emphasized the potential of these derivatives as leads for new cancer therapies.
- Antimicrobial Evaluation : In another study, several derivatives were synthesized from DMMCHD and tested against various bacterial and fungal strains. The results indicated that some compounds had MIC values significantly lower than standard antibiotics, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexanedione ring can undergo nucleophilic addition reactions. These interactions enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Structural and Functional Variations
The biological activity, synthetic utility, and physicochemical properties of cyclohexanedione derivatives are highly dependent on substituents at the C-2 and C-5 positions. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility: The dimethylamino group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to hydrophobic derivatives like NTBC .
- Thermal Stability : 5,5-Dimethyl derivatives exhibit higher thermal stability due to reduced ring strain .
Research Findings and Implications
Structure-Activity Relationship (SAR): Substituents at C-5 (e.g., 5,5-dimethyl) enhance antitubercular activity by stabilizing the enol tautomer, which interacts with bacterial enzymes . Electron-deficient groups (e.g., nitro in NTBC) improve binding to metabolic enzymes like fumarylacetoacetate hydrolase .
Industrial Relevance: The dimethylamino derivative is preferred in resin formulations over 2-(dimethylamino)ethyl methacrylate due to higher reactivity and better physical properties . Commercial suppliers prioritize derivatives with bioactivity (e.g., NTBC) or synthetic versatility (e.g., dimethylamino variant) .
Biological Activity
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (commonly referred to as DMACD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and various applications in the pharmaceutical field, supported by relevant case studies and research findings.
- Molecular Formula : C9H13NO2
- CAS Number : 85302-07-4
- Molecular Weight : 169.21 g/mol
The structure of DMACD includes a dimethylamino group attached to a methylene bridge and a cyclohexanedione moiety, which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that DMACD exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 14 | 64 |
Pseudomonas aeruginosa | 12 | 128 |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
DMACD has shown promising results in anticancer assays. Studies have reported its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
HeLa | 20 |
The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involving p53 and NF-kB.
The biological activity of DMACD can be attributed to several mechanisms:
- Enzyme Inhibition : DMACD inhibits key enzymes involved in metabolic processes, which is crucial for microbial survival.
- Cell Membrane Disruption : The lipophilic nature of the compound enables it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Signal Transduction Modulation : DMACD alters intracellular signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted by Zhang et al. (2022) demonstrated that DMACD effectively inhibited biofilm formation in E. coli, suggesting its potential use in treating biofilm-associated infections.
- Anticancer Potential : Research by Kumar et al. (2023) indicated that DMACD significantly reduced tumor growth in xenograft models of breast cancer, providing a basis for further clinical exploration.
- Mechanistic Insights : A recent publication highlighted the compound's ability to activate caspase pathways in cancer cells, leading to programmed cell death (apoptosis), which is critical for its anticancer properties.
Q & A
Basic Research Questions
Q. Q1. How can the synthesis of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione be optimized for reproducibility in academic settings?
Methodological Answer: The compound is typically synthesized via condensation of 1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. Key variables include:
- Reaction temperature : Maintain 80–100°C to ensure complete enamine formation while avoiding decomposition.
- Solvent choice : Use anhydrous toluene or DMF to enhance reaction efficiency.
- Stoichiometry : A 1:1.2 molar ratio of 1,3-cyclohexanedione to DMF-DMA minimizes side products.
Purification via recrystallization (ethanol/water) yields >90% purity .
Q. Q2. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the enamine structure (e.g., δ~8.5 ppm for the methylene proton adjacent to the dimethylamino group).
- Mass spectrometry : ESI-MS or EI-MS verifies molecular ion peaks at m/z 195 [M+H].
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects in the cyclohexanedione ring .
Advanced Research Questions
Q. Q3. How does the electronic environment of this compound influence its reactivity in multicomponent reactions?
Methodological Answer: The enamine moiety acts as a nucleophile, while the diketone participates in keto-enol tautomerism, enabling diverse reactivity:
- Knoevenagel condensation : Reacts with aldehydes to form α,β-unsaturated ketones.
- Michael addition : The dimethylamino group enhances electron density, facilitating nucleophilic attacks on α,β-unsaturated carbonyls.
Controlled experiments using substituents (e.g., electron-withdrawing groups) reveal steric and electronic effects on regioselectivity .
Q. Q4. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition studies often arise from:
- Solvent-dependent aggregation : Use dynamic light scattering (DLS) to assess colloidal stability.
- Assay interference : Validate results with orthogonal assays (e.g., fluorescence vs. colorimetric).
For example, derivatives with bulky substituents show false-positive inhibition in colorimetric assays due to light absorption overlap .
Q. Q5. How can computational modeling predict the compound’s behavior in coordination chemistry?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G** level to study ligand-metal interactions (e.g., with Fe or Cu ions).
- MO analysis : Frontier molecular orbitals (HOMO/LUMO) predict redox activity and binding affinity.
Experimental validation via cyclic voltammetry confirms computed redox potentials (e.g., E ≈ −0.45 V vs. Ag/AgCl) .
Q. Methodological Challenges
Q. Q6. What experimental designs mitigate side reactions during functionalization of the enamine group?
Methodological Answer:
- Protection/deprotection : Temporarily block the diketone with trimethylsilyl (TMS) groups before modifying the enamine.
- Low-temperature kinetics : Conduct reactions at −20°C to suppress retro-aldol pathways.
LC-MS monitoring identifies intermediates, enabling real-time adjustments .
Q. Q7. How do solvent polarity and pH affect tautomeric equilibria in this compound?
Methodological Answer:
- UV-Vis spectroscopy : Track enol-keto tautomerism via absorbance shifts (λ ~270 nm for enol, ~310 nm for keto).
- pH titrations : In aqueous DMSO, the enol form dominates at pH >7, while acidic conditions stabilize the keto form.
Correlate with H NMR data (e.g., disappearance of enolic OH at δ~12 ppm under basic conditions) .
Q. Data Interpretation
Table 1. Comparative Reactivity in Solvent Systems
Solvent | Dielectric Constant | Reaction Yield (%) | Dominant Tautomer |
---|---|---|---|
Toluene | 2.4 | 78 | Enamine |
DMF | 36.7 | 92 | Keto-enol |
Ethanol | 24.3 | 65 | Enol |
Data derived from [5, 7, 12]. |
Q. Advanced Applications
Q. Q8. What role does this compound play in synthesizing heterocyclic scaffolds for drug discovery?
Methodological Answer: It serves as a precursor for:
- Quinoline derivatives : Via Pfitzinger reaction with isatin.
- Pyrimidines : Condensation with amidines under microwave irradiation.
Screen products via high-throughput crystallography to identify bioactive conformers .
Properties
IUPAC Name |
2-(dimethylaminomethylidene)cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10(2)6-7-8(11)4-3-5-9(7)12/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMAAZJCOVPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326881 | |
Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85302-07-4 | |
Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85302-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(dimethylamino)methylidene]cyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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